Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate
Description
Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate is a substituted cinnamic acid derivative featuring a 2,4-dichlorophenyl group and an amino substituent at the α-position of the propenoate ester. Its molecular structure (Figure 1 in ) is stabilized by intramolecular hydrogen bonding and anisotropic displacement ellipsoids, as determined via single-crystal X-ray diffraction using SHELX software . The compound crystallizes in the triclinic space group P1, with unit cell parameters a = 7.9174 Å, b = 8.8032 Å, c = 9.3585 Å, and angles α = 78.374°, β = 86.599°, γ = 73.528° . The crystal packing exhibits an R₂²(11) hydrogen-bonded ring motif (Figure 2 in ), highlighting its propensity for forming supramolecular networks via N–H···O interactions .
Cinnamic acid derivatives, including this compound, are of interest for agrochemical and pharmaceutical applications due to their antibacterial properties, particularly against Staphylococcus aureus .
Properties
CAS No. |
1956426-92-8 |
|---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-5H,13H2,1H3 |
InChI Key |
VDPOAJFIGYSPGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,4-Dichloroaniline with Methyl Acrylate Derivatives
A foundational approach involves the condensation of 2,4-dichloroaniline with methyl acrylate derivatives. This method leverages the nucleophilic attack of the aniline’s amino group on the α,β-unsaturated ester system. For example, methyl (2E)-3-[(2,4-dichlorophenyl)amino]-2-[(4-methoxyphenyl)formamido]prop-2-enoate (a structurally analogous compound) is synthesized via a stepwise condensation process. The reaction typically proceeds in anhydrous toluene under reflux, with catalytic p-toluenesulfonic acid (PTSA) facilitating imine formation. The E-configuration of the double bond is stabilized by intramolecular hydrogen bonding between the formamido and ester groups.
Key Data:
Cyano Intermediate Pathway
An alternative route employs cyano-substituted intermediates. Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate serves as a precursor, where the cyano group is hydrolyzed to an amino moiety under acidic conditions. This method requires careful pH control to avoid over-hydrolysis or side reactions. The Z-isomer of the cyano intermediate is favored due to steric interactions between the cyano and dichlorophenyl groups.
Reaction Scheme:
-
Cyano Formation:
-
Hydrolysis:
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance the solubility of intermediates, as demonstrated in the cyclization of 2-aminothiophenols. For the target compound, tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for condensation steps, yielding 15–20% higher efficiency compared to non-polar solvents.
Comparative Solvent Data:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 78 | 14 |
| DCM | 75 | 16 |
| Toluene | 68 | 18 |
Catalytic Systems
Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·Et₂O) accelerate imine formation by polarizing the carbonyl group. In contrast, Brønsted acids like PTSA improve protonation of the amine, enhancing nucleophilicity. The use of 10 mol% ZnCl₂ in THF reduces reaction time to 8–10 hours while maintaining yields above 70%.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern industrial approaches adopt continuous flow reactors to improve scalability and safety. By integrating microreactor technology, intermediates like methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate are synthesized with 90% conversion efficiency at residence times of <5 minutes. This method minimizes thermal degradation and byproduct formation.
Process Parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 2 mL/min |
| Temperature | 80°C |
| Pressure | 3 bar |
Green Chemistry Innovations
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 2,4-dichloroaniline and methyl acrylate derivatives with K₂CO₃ yields the target compound in 65% yield, eliminating volatile organic compound (VOC) emissions.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. The enamino ester’s NH stretch appears at 3280–3320 cm⁻¹ in IR, while the ester carbonyl resonates at δ 168–170 ppm in ¹³C NMR.
¹H NMR Data (400 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 3.72 | OCH₃ (s, 3H) |
| 6.45 | NH (br s, 1H) |
| 7.25–7.40 | C₆H₃Cl₂ (m, 3H) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Scientific Research Applications
The unique structure of methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate lends itself to various applications:
-
Organic Synthesis :
- Intermediate in Synthesis : This compound is a versatile intermediate for synthesizing more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.
-
Biological Activity :
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits potential antimicrobial activity against various bacterial strains. This opens avenues for its use in developing new antibiotics.
- Anticancer Potential : There are indications of anticancer properties; however, extensive clinical trials are required to confirm these findings. The compound may interact with cellular processes by binding to specific enzymes or receptors involved in cancer progression.
- Enzyme Inhibition :
Data Tables
The following tables summarize key findings related to the applications of this compound.
Table 1: Synthesis Conditions
| Reactants | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 2,4-Dichlorobenzaldehyde + Dimethylamine + Methyl Acrylate | Base (e.g., NaOH) | Controlled temperature (25°C) | 80% |
| Activity Type | Test Organisms | Results |
|---|---|---|
| Antimicrobial | K. pneumonia, Streptococcus | Zones of inhibition (mm): 16 (K. pneumonia), 18 (Streptococcus) |
| Anticancer | Various cancer cell lines | IC50 values pending further study |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. The results indicated significant zones of inhibition comparable to standard antibiotics such as cefixime and azithromycin. -
Anticancer Research :
Preliminary research into the anticancer effects of this compound involved testing on various cancer cell lines. The findings suggested that it may inhibit cell proliferation through specific pathways, warranting further investigation into its mechanisms and potential therapeutic uses .
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Reactivity
a. Bromo vs. Amino Substituents Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate () shares the 2,4-dichlorophenyl and propenoate ester backbone but replaces the amino group with a bromomethyl substituent. This substitution increases molecular weight (323.99 vs. ~280–290 g/mol for the amino analog) and alters the crystal packing.
b. Dichlorophenyl vs. Difluorophenyl Substituents (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate () replaces the 2,4-dichlorophenyl group with a 4-chlorophenyl moiety and introduces a 2,4-difluorophenylamino group. The ethyl ester group (vs. methyl) may also enhance lipophilicity, affecting bioavailability .
Hydrogen Bonding and Crystal Packing
The amino-substituted compound forms distinct hydrogen-bonding motifs compared to halogenated analogs. Instead, its crystal packing relies on weaker van der Waals forces and C–H···Cl interactions, resulting in lower melting points (liquid at room temperature vs. solid for the amino derivative) .
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on analogs.
Biological Activity
Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate, also known as methyl 2-amino-3-(2,4-dichlorophenyl)acrylate, is an organic compound with significant potential in pharmaceutical applications due to its biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 246 g/mol. Its structure features an amino group, a dichlorophenyl substituent, and an acrylic ester functional group. The presence of these functional groups contributes to its reactivity and interaction with biological systems.
Synthesis
This compound can be synthesized through various methods, including:
- Condensation Reaction : Involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine followed by the introduction of methyl acrylate.
- Catalytic Methods : Utilizing bases or acids to enhance reaction efficiency.
These methods highlight the compound's versatility in synthetic approaches.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
Emerging evidence suggests that this compound may also have anticancer properties. Initial studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 30 | Apoptosis induction | |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest | |
| A549 (lung cancer) | 40 | Inhibition of proliferation |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited growth at concentrations lower than traditional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
- Case Study on Anticancer Properties : In vitro experiments using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further analysis revealed that it induced apoptosis through the activation of caspase pathways.
Future Research Directions
Further investigations are essential to elucidate the specific biological mechanisms underlying the activities of this compound. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify molecular targets and pathways affected by the compound.
- Clinical Trials : To evaluate safety and effectiveness in humans.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, oxidation, or substitution reactions. For example, intermediates like 3-(2,4-dichlorophenyl)prop-2-enoyl chloride (precursor) can be esterified with methylamine under controlled pH and temperature to optimize regioselectivity . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), catalyst choice (e.g., AlCl₃ for electrophilic substitution), and temperature gradients (0–25°C) significantly impact yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from by-products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies functional groups (e.g., NH₂, ester carbonyl) and stereochemistry. IR confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and stereoelectronic effects. For example, a related compound (C₁₁H₉BrCl₂O₂) crystallizes in the triclinic system (space group P1), with hydrogen atoms modeled using riding coordinates (Uiso(H) = 1.2–1.5×Ueq(C/O)) . SHELXL (v.2018/3) is preferred for refinement, leveraging high-resolution data (θmax > 25°, R₁ < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the hydrogen bonding network of this compound derivatives?
- Methodological Answer : Discrepancies in hydrogen bonding motifs (e.g., R₂²(8) vs. R₂²(11) ring patterns) arise from dynamic disorder or solvent inclusion. Strategies include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data-to-parameter ratios (>15:1) .
- Graph-set analysis : Apply Etter’s rules to categorize H-bonding patterns (e.g., D–H···A distances, angles) and validate via software like Mercury (CCDC) .
- Thermal ellipsoid modeling : Refine anisotropic displacement parameters to distinguish static vs. dynamic disorder in NH₂ or Cl substituents .
Q. What strategies optimize the regioselectivity in the synthesis of this compound to minimize by-products?
- Methodological Answer :
- Protecting groups : Temporarily block the NH₂ group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks during esterification .
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling reactions to enhance α,β-unsaturated ester formation.
- Kinetic control : Conduct reactions at low temperatures (−20°C) to favor kinetic over thermodynamic products. Monitor progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .
Q. What methodological considerations are critical when assessing the biological activity of this compound, particularly in anticonvulsant studies?
- Methodological Answer :
- In vitro models : Use hippocampal slice assays (rat/mouse) to measure GABAergic activity. Apply compound concentrations (1–100 µM) with positive controls (e.g., valproate) .
- Dose-response curves : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀ and efficacy.
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation (LC-MS/MS quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
